2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine
Brand Name: Vulcanchem
CAS No.: 866782-00-5
VCID: VC3860275
InChI: InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2
SMILES: C1COCCN1C(CN)C2=CC=C(C=C2)Cl
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine

CAS No.: 866782-00-5

Cat. No.: VC3860275

Molecular Formula: C12H17ClN2O

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine - 866782-00-5

CAS No. 866782-00-5
Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
IUPAC Name 2-(4-chlorophenyl)-2-morpholin-4-ylethanamine
Standard InChI InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2
Standard InChI Key OIWUWMGJYGAUJR-UHFFFAOYSA-N
SMILES C1COCCN1C(CN)C2=CC=C(C=C2)Cl
Canonical SMILES C1COCCN1C(CN)C2=CC=C(C=C2)Cl

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of three primary components:

  • A 4-chlorophenyl group (C6H4Cl\text{C}_6\text{H}_4\text{Cl}) providing aromaticity and lipophilicity.

  • A morpholine ring (C4H9NO\text{C}_4\text{H}_9\text{NO}), a six-membered heterocycle with one oxygen and one nitrogen atom, conferring solubility and hydrogen-bonding capacity.

  • An ethylamine linker (C2H6N\text{C}_2\text{H}_6\text{N}) bridging the aromatic and heterocyclic moieties .

The IUPAC name is 2-(4-chlorophenyl)-2-morpholin-4-ylethanamine, with the SMILES notation C1COCCN1C(CN)C2=CC=C(C=C2)Cl .

Spectroscopic Characterization

  • NMR: Key signals include δ 3.62 ppm (morpholine protons) and δ 7.39–8.36 ppm (aromatic protons) .

  • IR: Stretching vibrations at 1600 cm1^{-1} (C=C aromatic), 1100 cm1^{-1} (C-O-C morpholine), and 3400 cm1^{-1} (N-H amine).

  • Mass Spectrometry: A molecular ion peak at m/z 240.73 (M+H)+^+ confirms the molecular weight .

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution and amination reactions:

  • Step 1: Reaction of 4-chlorobenzyl chloride with ethylenediamine to form 2-(4-chlorophenyl)ethylamine.

  • Step 2: Alkylation of morpholine using 2-chloroethylamine intermediates under basic conditions .

A representative protocol involves:

  • Reactants: 2-Morpholinoethanol, thionyl chloride (SOCl2\text{SOCl}_2), and dimethylformamide (DMF) in dichloromethane.

  • Yield: 74% after column chromatography .

Physicochemical Data

PropertyValue
Melting Point189–192°C
SolubilitySoluble in DCM, ethanol; insoluble in water
LogP (Partition Coefficient)2.92 (calculated)
pKa9.1 (amine group)

Pharmacological Activity

Kinase Inhibition

The compound exhibits protein kinase B (Akt) inhibitory activity, with IC50_{50} values in the nanomolar range:

DerivativeR-SubstituentIC50_{50} (nM)
9dCyclohexylethyl3.7
9j2-Cl-phenethyl2.4
9l4-Cl-phenethyl2.1

Structural optimization reveals that electron-withdrawing groups (e.g., Cl) enhance potency by improving target binding .

Applications in Drug Development

Intermediate in Antihypertensive Agents

The compound serves as a precursor in synthesizing 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, a potent antihypertensive agent . Key steps include:

  • Coupling: With piperazine derivatives using POCl3\text{POCl}_3.

  • Esterification: To enhance bioavailability .

Neuroprotective Agents

Recent patents highlight its utility in dopamine receptor modulators for Parkinson’s disease, leveraging its amine group for blood-brain barrier penetration .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator